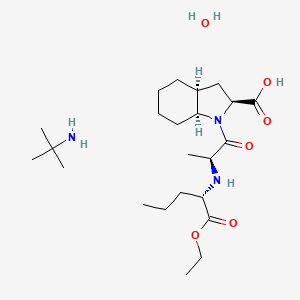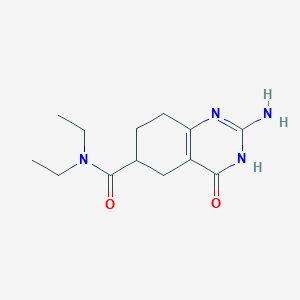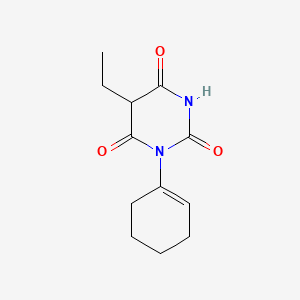
1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties
准备方法
The synthesis of 1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclohexenylation: The introduction of the cyclohexenyl group to the barbituric acid core is achieved through a cyclohexenylation reaction. This involves the reaction of cyclohexene with a suitable electrophile in the presence of a catalyst.
Esterification: The esterification of the intermediate product with ethyl alcohol under acidic conditions leads to the formation of the ethyl ester derivative.
Barbituric Acid Formation: The final step involves the cyclization of the ester derivative to form the barbituric acid core, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexenyl group, leading to the formation of various substituted derivatives. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it is used to study the effects of barbiturates on cellular processes and to develop new pharmacological agents.
Medicine: The compound’s sedative and anesthetic properties make it a candidate for the development of new therapeutic agents for the treatment of insomnia, anxiety, and seizure disorders.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The molecular targets include the GABA receptor subunits, and the pathways involved are related to the modulation of synaptic transmission and neuronal inhibition.
相似化合物的比较
1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid can be compared with other barbiturate derivatives, such as:
Phenobarbital: Known for its anticonvulsant properties, phenobarbital is widely used in the treatment of epilepsy.
Thiopental: A rapid-onset anesthetic used in surgical procedures.
Secobarbital: Used as a short-term treatment for insomnia and as a preoperative sedative.
属性
CAS 编号 |
94022-58-9 |
|---|---|
分子式 |
C12H16N2O3 |
分子量 |
236.27 g/mol |
IUPAC 名称 |
1-(cyclohexen-1-yl)-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H16N2O3/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8/h6,9H,2-5,7H2,1H3,(H,13,15,17) |
InChI 键 |
LJCNUGBNIVRARQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(=O)NC(=O)N(C1=O)C2=CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





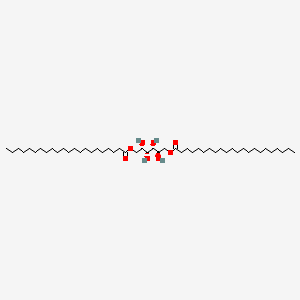

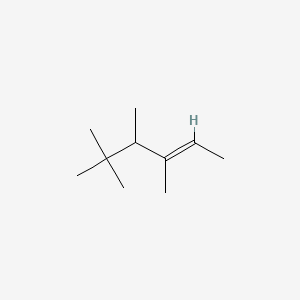
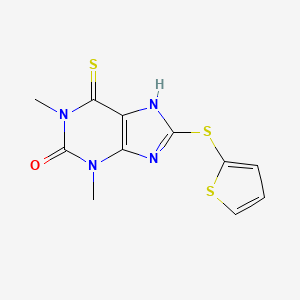
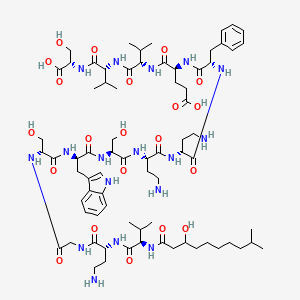
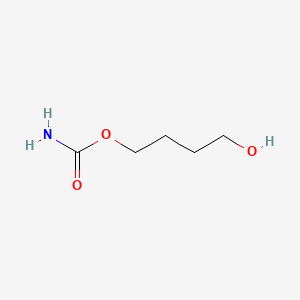

![benzyl 2-[[1-benzyl-2-[[2-[[1-[[1-[[1-[[2-[[1-(hydroxymethyl)-2-[(4-nitrophenyl)methoxy]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]amino]-1-(1H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-2-oxo-ethyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12653497.png)
